(R,R)-Epoxy Leucine Carfilzomib is a synthetic compound derived from the natural product epoxomicin, which is known for its potent proteasome-inhibiting properties. Carfilzomib, marketed under the brand name Kyprolis, is primarily used in the treatment of multiple myeloma. It functions as a selective and irreversible inhibitor of the proteasome, an essential cellular complex involved in protein degradation. This compound has gained attention due to its efficacy in cancer therapy and its unique mechanism of action compared to other proteasome inhibitors.
Carfilzomib was developed by Onyx Pharmaceuticals and received approval from the United States Food and Drug Administration in July 2012. The compound is synthesized from L-leucine, which undergoes several chemical transformations to yield the final product. The development of Carfilzomib was based on research conducted by Craig Crews at Yale University, who initially identified epoxomicin as a proteasome inhibitor.
Carfilzomib is classified as a tetrapeptide epoxyketone and falls under the category of proteasome inhibitors. It is specifically designed to inhibit the chymotrypsin-like activity of the 20S proteasome, making it a targeted therapy for hematological malignancies.
The synthesis of (R,R)-Epoxy Leucine Carfilzomib involves several key steps:
This multi-step synthesis allows for high yields and relatively straightforward processing conditions, making it suitable for industrial production.
Carfilzomib primarily functions through its ability to covalently bind to the proteasome's active site, specifically targeting the catalytic threonine residue of the p5 subunit. This irreversible binding inhibits the proteasomal degradation pathway, leading to an accumulation of regulatory proteins within cells.
The mechanism involves:
Carfilzomib acts by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to:
The specific binding affinity and selectivity towards proteasomal targets enhance its therapeutic profile, making it effective against multiple myeloma.
Carfilzomib is primarily used in clinical settings for:
The epoxyketone warhead represents the catalytic core enabling (R,R)-epoxy leucine carfilzomib’s irreversible proteasome inhibition. This pharmacophore operates through a dual-alkylation mechanism: The nucleophilic N-terminal threonine (Thr1) of the proteasome’s β5 subunit initially attacks the less-hindered carbonyl carbon, forming a hemiketal intermediate. Subsequent epoxide ring opening by Thr1’s amine group creates a stable morpholino adduct, permanently disabling proteolytic activity [2] [6]. Optimization efforts focus on enhancing warhead reactivity while maintaining target specificity. Modifications include:
Table 1: Comparative Proteasome Inhibition Profiles of Key Warhead Types
| Warhead Class | Representative Compound | IC₅₀ (ChT-L Activity) | Reversibility | Primary Selectivity |
|---|---|---|---|---|
| Aldehyde | MG-132 | ~100 nM | Reversible | Low (Serine/Cysteine proteases) |
| Boronic Acid | Bortezomib | ~6 nM | Reversible | Moderate (β5 subunit) |
| Epoxyketone | (R,R)-Epoxy Leucine Cfz | <1 nM | Irreversible | High (β5 subunit) |
| α-Ketoaldehyde | CEP-1612 | ~50 nM | Reversible | Moderate |
The (R,R)-epoxy leucine configuration is non-negotiable for optimal target engagement. X-ray crystallography of human 20S proteasome complexes reveals that this stereochemistry positions the epoxide ring for ideal orbital alignment with Thr1Oγ (distance: 2.9 Å) and Thr1N (3.2 Å) [4]. Key stereospecific interactions include:
The tetrapeptide backbone N-((S)-1-(((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide is constructed via Fmoc-based solid-phase peptide synthesis (SPPS) on Wang resin [3]. Critical steps involve:
Table 2: SPPS Parameters for Tetrapeptide Assembly
| Residue Position | Amino Acid | Coupling Reagent | Deprotection Agent | Coupling Time | Yield |
|---|---|---|---|---|---|
| C-terminal | Fmoc-Leu-OH | DIC/HOBt | 20% Piperidine/DMF | 90 min | 99% |
| P3 | Fmoc-Phe-OH | PyBOP/DIEA | 20% Piperidine/DMF | 120 min | 98% |
| P2 | Fmoc-Leu-OH | HATU/DIEA | 20% Piperidine/DMF | 120 min | 97% |
| P1' | Boc-(R)-EpoxyLeucine-OH | HATU/DIEA | 20% TFA/DCM | 150 min | 95% |
Strategic modifications at the P1′ site (epoxy leucine moiety) enhance proteasome binding and overcome resistance:
The morpholino acetamido group at the N-terminus (S-configuration) governs solubility and S4 pocket engagement. Two synthesis routes dominate:
Table 3: Morpholino Acetamido Installation Efficiency
| Strategy | Reaction Conditions | Purity | Overall Yield | Key Limitation |
|---|---|---|---|---|
| Late-Stage Solution-Phase | HATU/DIEA, DMF, 12h, 25°C | 85% | 78% | Epoxide ring opening (<5%) |
| On-Resin Fmoc Coupling | PyBOP/DIEA, NMP, 2h, 25°C | 94% | 91% | Diketopiperazine formation (3%) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1